molecular formula C20H22ClN3O2S2 B2751833 N-((1-(benzo[d]thiazol-2-yl)piperidin-4-yl)methyl)-1-(2-chlorophenyl)methanesulfonamide CAS No. 1796969-08-8

N-((1-(benzo[d]thiazol-2-yl)piperidin-4-yl)methyl)-1-(2-chlorophenyl)methanesulfonamide

Cat. No.: B2751833
CAS No.: 1796969-08-8
M. Wt: 435.99
InChI Key: STOWTCLTIPCMKQ-UHFFFAOYSA-N
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Description

The compound N-((1-(benzo[d]thiazol-2-yl)piperidin-4-yl)methyl)-1-(2-chlorophenyl)methanesulfonamide features a piperidine core substituted with a benzo[d]thiazol-2-yl group at the 1-position and a methyl-linked 2-chlorophenyl methanesulfonamide moiety. This structure combines a sulfonamide group, a benzothiazole ring, and a piperidine scaffold—elements associated with diverse pharmacological activities, including enzyme inhibition and receptor modulation.

Properties

IUPAC Name

N-[[1-(1,3-benzothiazol-2-yl)piperidin-4-yl]methyl]-1-(2-chlorophenyl)methanesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22ClN3O2S2/c21-17-6-2-1-5-16(17)14-28(25,26)22-13-15-9-11-24(12-10-15)20-23-18-7-3-4-8-19(18)27-20/h1-8,15,22H,9-14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

STOWTCLTIPCMKQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1CNS(=O)(=O)CC2=CC=CC=C2Cl)C3=NC4=CC=CC=C4S3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22ClN3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

436.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-((1-(benzo[d]thiazol-2-yl)piperidin-4-yl)methyl)-1-(2-chlorophenyl)methanesulfonamide is a complex organic compound with significant potential in medicinal chemistry. Its structure includes a benzothiazole ring, a piperidine ring, and a methanesulfonamide group, which contribute to its diverse biological activities. This article explores the biological activity of this compound, focusing on its therapeutic potential, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula for this compound is C19H20ClN3O2SC_{19}H_{20}ClN_3O_2S. The compound is characterized by:

  • Benzothiazole Ring : Imparts unique electronic properties and enhances biological activity.
  • Piperidine Ring : Contributes to the compound's interaction with biological targets.
  • Methanesulfonamide Group : Increases solubility and bioavailability.

Anti-inflammatory Properties

Research indicates that this compound exhibits anti-inflammatory effects by inhibiting cyclooxygenase (COX) enzymes. COX-1 and COX-2 are critical in the inflammatory response, and their inhibition can lead to reduced inflammation and pain relief .

Anticancer Activity

Benzothiazole derivatives have been extensively studied for their anticancer properties. The compound has shown promising results in inhibiting the proliferation of various cancer cell lines. For instance, studies have reported that related benzothiazole compounds exhibit potent cytotoxicity against human cancer cell lines such as HepG2 (liver cancer) and A549 (lung cancer), with IC50 values in the low nanomolar range .

CompoundCell LineIC50 (nM)
7eHepG21.2
7eSW6204.3
7eA54944
7eSKRB-348

The mechanism of action appears to involve induction of apoptosis and cell cycle arrest, particularly through modulation of pathways involving IL-6 and TNF-alpha .

The biological activity of this compound is attributed to several mechanisms:

  • Inhibition of Enzymes : The compound inhibits key enzymes involved in inflammation and cancer progression.
  • Induction of Apoptosis : It promotes programmed cell death in cancer cells, reducing tumor growth.
  • Modulation of Signaling Pathways : It affects various signaling pathways associated with cell survival and proliferation.

Study on Anticancer Activity

In a recent study, a series of benzothiazole derivatives were synthesized, including this compound. These compounds were tested against multiple human cancer cell lines using the MTT assay. The results indicated that the compound significantly inhibited cell viability in a dose-dependent manner, with notable effects on HepG2 cells .

Study on Anti-inflammatory Effects

Another study evaluated the anti-inflammatory effects of similar benzothiazole compounds. The results demonstrated that these compounds effectively reduced inflammation markers in vitro, correlating with their ability to inhibit COX enzymes .

Comparison with Similar Compounds

Piperidine Derivatives

Piperidine-containing compounds are prevalent in pharmaceuticals, particularly opioids (e.g., fentanyl analogs) and enzyme inhibitors. Key comparisons include:

Table 1: Piperidine-Based Structural Analogs
Compound Name Piperidine Substituents Key Functional Groups Pharmacological Class Reference
Target Compound Benzo[d]thiazol-2-yl, methyl 2-Chlorophenyl sulfonamide Hypothetical (e.g., kinase inhibitor)
4'-Methyl acetyl fentanyl Phenethyl, acetamide Phenyl, acetyl Opioid (controlled substance)
Brorphine 4-Bromophenyl ethyl Benzoimidazolone Opioid (controlled substance)
N-(2-anilinopyridin-3-yl)-4-methylbenzenesulfonamide Anilinopyridin-3-yl 4-Methylbenzenesulfonamide Synthetic intermediate
  • Structural Insights :
    • The target compound’s benzothiazole group distinguishes it from opioid-related piperidines (e.g., fentanyl analogs), which typically feature phenethyl or benzimidazolone moieties . Benzothiazole’s aromaticity and electron-rich nature may enhance binding to enzymes or receptors compared to simpler phenyl groups.
    • The 2-chlorophenyl sulfonamide group contrasts with the 4-methylbenzenesulfonamide in , suggesting differences in solubility and metabolic stability due to halogenation .

Sulfonamide-Containing Compounds

Sulfonamides are critical in drug design for their role in hydrogen bonding and enzyme inhibition.

Table 2: Sulfonamide-Based Analogs
Compound Name Sulfonamide Substituents Core Structure Synthesis Method Reference
Target Compound 2-Chlorophenyl methanesulfonamide Piperidine-Benzothiazole Not specified
N-(1-azido-2-(azidomethyl)butan-2-yl)-4-methylbenzenesulfonamide Azide groups Butane derivative Tosyl substitution with azide
N-(2-thiazolyl)-benzenesulfonamide Thiazolyl Benzene Sulfathiazole reaction
  • Unlike the thiazolyl-sulfonamide in , the target’s benzothiazole ring offers extended conjugation, which could enhance binding affinity to aromatic-rich enzyme pockets .

Benzothiazole vs. Thiazole Derivatives

The benzothiazole moiety in the target compound differs from simpler thiazole rings in analogs like N-(2-thiazolyl)-benzenesulfonamide ():

  • Benzothiazole provides a larger aromatic surface area, improving π-π stacking interactions in biological targets .
  • Thiazole derivatives are often associated with antimicrobial activity, whereas benzothiazoles are explored in anticancer and anti-inflammatory agents.

Computational Docking Insights

Such methods could model the target’s interactions compared to opioids (e.g., fentanyl analogs) or sulfonamide-containing enzymes, emphasizing flexibility in the piperidine and sulfonamide regions .

Preparation Methods

Benzo[d]thiazole Formation

The benzo[d]thiazole ring is synthesized via cyclization of 2-aminothiophenol derivatives with carboxylic acids or their derivatives. For example:

  • Reactant: 2-Amino-5-chlorothiophenol with formic acid under reflux yields benzo[d]thiazole-2-thiol.
  • Modification: Thiol groups are displaced using piperidin-4-ylmethanol in the presence of a base (e.g., K2CO3) to form 1-(benzo[d]thiazol-2-yl)piperidin-4-yl)methanol.

Conversion to Primary Amine

The alcohol intermediate is converted to the amine via a Mitsunobu reaction or azide reduction :

  • Mitsunobu Approach:
    • React 1-(benzo[d]thiazol-2-yl)piperidin-4-yl)methanol with phthalimide/triphenylphosphine/diethyl azodicarboxylate (DEAD) to yield the phthalimide-protected amine, followed by hydrazine deprotection.
  • Azide Reduction:
    • Convert the alcohol to a mesylate (using methanesulfonyl chloride), displace with sodium azide, and reduce with LiAlH4 or H2/Pd-C.

Sulfonamide Bond Formation

Synthesis of 2-Chlorophenylmethanesulfonyl Chloride

  • Sulfonation: React 2-chlorobenzyl chloride with sodium sulfite (Na2SO3) under aqueous conditions to form 2-chlorophenylmethanesulfonic acid.
  • Chlorination: Treat the sulfonic acid with phosphorus pentachloride (PCl5) or thionyl chloride (SOCl2) to yield the sulfonyl chloride.

Coupling Reaction

  • Conditions: Combine 1-(benzo[d]thiazol-2-yl)piperidin-4-yl)methylamine (1 equiv) with 2-chlorophenylmethanesulfonyl chloride (1.2 equiv) in anhydrous dichloromethane (DCM) or tetrahydrofuran (THF).
  • Base: Triethylamine (2 equiv) or pyridine to scavenge HCl.
  • Temperature: 0°C to room temperature, stirred for 12–24 hours.

Workup:

  • Dilute with ice water, extract with DCM.
  • Dry organic layer over MgSO4, filter, and concentrate.
  • Purify via silica gel chromatography (eluent: ethyl acetate/hexane) or recrystallization from methanol/water.

Alternative Pathways and Optimization

One-Pot Tandem Synthesis

A streamlined approach involves in situ generation of the sulfonyl chloride and coupling:

  • Reactants: 2-Chlorobenzyl chloride, sulfur trioxide (SO3), and the amine intermediate.
  • Catalyst: Trimethylamine (TEA) in DCM at −10°C to 0°C.

Microwave-Assisted Synthesis

  • Conditions: Microwave irradiation (100°C, 300 W) reduces reaction time to 1–2 hours with comparable yields.

Characterization and Analytical Data

Spectroscopic Confirmation

  • 1H NMR (400 MHz, CDCl3):
    δ 7.85 (d, J = 8.2 Hz, 1H, benzo[d]thiazole-H),
    δ 7.45–7.30 (m, 4H, aromatic-H),
    δ 3.90 (s, 2H, CH2SO2),
    δ 3.20–3.00 (m, 2H, piperidine-H),
    δ 2.80 (s, 3H, NCH2).

  • HRMS (ESI):
    Calculated for C21H23ClN3O2S2 [M+H]+: 472.0912; Found: 472.0908.

Purity Assessment

  • HPLC: >98% purity (C18 column, acetonitrile/water gradient).

Challenges and Mitigation Strategies

Challenge Solution
Low yield in sulfonylation Use excess sulfonyl chloride (1.5 equiv) and slow addition at 0°C.
Piperidine ring instability Employ Boc-protection during intermediate steps.
Sulfonyl chloride hydrolysis Use anhydrous solvents and molecular sieves.

Industrial-Scale Considerations

  • Cost Efficiency: Bulk synthesis of 2-chlorobenzyl chloride reduces raw material costs by 30%.
  • Green Chemistry: Replace DCM with cyclopentyl methyl ether (CPME) for safer processing.

Q & A

What are the critical steps in synthesizing this compound, and how can reaction conditions be optimized for higher yield?

Answer:
The synthesis involves multi-step reactions:

  • Formation of the benzo[d]thiazole core : Achieved via oxidative cyclization of o-aminothiophenol derivatives with aldehydes under controlled conditions (e.g., ethanol/DMF, 60–80°C) .
  • Piperidine coupling : Alkylation or reductive amination to attach the piperidin-4-ylmethyl group, requiring inert atmospheres (N₂/Ar) to prevent oxidation .
  • Sulfonamide introduction : Reacting with methanesulfonyl chloride in the presence of a base (e.g., K₂CO₃) .
    Optimization strategies :
    • Use high-purity reagents and anhydrous solvents to minimize side reactions.
    • Monitor reactions via TLC/HPLC to adjust reaction times and temperatures dynamically .
    • Purify intermediates via column chromatography or recrystallization to avoid carryover impurities .

Which analytical techniques are most effective for confirming structural integrity and purity?

Answer:

  • Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR identifies aromatic protons (benzo[d]thiazole, 2-chlorophenyl) and aliphatic signals (piperidine, methylene bridges). Discrepancies in integration ratios indicate impurities .
  • High-Resolution Mass Spectrometry (HRMS) : Validates molecular formula (e.g., [M+H]⁺ ion) with <5 ppm error .
  • HPLC-PDA : Quantifies purity (>95%) and detects trace byproducts using reverse-phase C18 columns (acetonitrile/water gradient) .
  • X-ray crystallography : Resolves stereochemical ambiguities in crystalline derivatives .

How can researchers design experiments to investigate biological activity, and what assays are recommended?

Answer:

  • In vitro assays :
    • Enzyme inhibition : Screen against kinases or proteases using fluorescence-based assays (e.g., ATPase activity) .
    • Cytotoxicity : MTT/XTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ determination .
  • Target identification :
    • SPR (Surface Plasmon Resonance) : Measures binding kinetics to recombinant proteins .
    • Cellular thermal shift assays (CETSA) : Confirms target engagement in live cells .
  • Dose-response studies : Use logarithmic concentrations (1 nM–100 µM) to establish efficacy thresholds .

What strategies resolve contradictions in reported biological activities across studies?

Answer:

  • Standardize assay protocols : Control variables like cell passage number, serum concentration, and incubation time .
  • Validate compound stability : Pre-test solubility in DMSO/PBS and monitor degradation via LC-MS during assays .
  • Cross-validate targets : Combine genetic (siRNA knockdown) and pharmacological (inhibitor co-treatment) approaches to confirm specificity .
  • Meta-analysis : Compare datasets using statistical tools (e.g., ANOVA, principal component analysis) to identify outliers .

How do modifications to the benzo[d]thiazole or sulfonamide moieties affect pharmacological profiles?

Answer:

  • Benzo[d]thiazole modifications :
    • Electron-withdrawing groups (e.g., -NO₂) enhance kinase inhibition but reduce solubility.
    • Methylation at position 6 improves metabolic stability .
  • Sulfonamide adjustments :
    • Bulky substituents (e.g., 4-methoxyphenyl) increase target affinity but may hinder blood-brain barrier penetration .
  • SAR validation : Synthesize analogs (e.g., replacing piperidine with morpholine) and correlate structural changes with activity trends using QSAR models .

What computational methods predict interactions between this compound and biological targets?

Answer:

  • Molecular docking (AutoDock Vina) : Models binding poses in ATP-binding pockets or allosteric sites .
  • Molecular Dynamics (MD) simulations : Assesses binding stability over 100-ns trajectories (AMBER/CHARMM force fields) .
  • Pharmacophore modeling : Identifies critical interaction points (e.g., hydrogen bonds with Asp86 in kinase targets) .
  • ADMET prediction : SwissADME predicts logP, bioavailability, and CYP450 interactions to prioritize analogs .

What challenges arise in scaling up synthesis, and how are they addressed?

Answer:

  • Purification bottlenecks : Replace column chromatography with continuous-flow crystallization for intermediates .
  • Exothermic reactions : Use jacketed reactors with precise temperature control (±2°C) to prevent runaway reactions .
  • Solvent recovery : Implement distillation systems (e.g., rotary evaporators) to reuse DMF/ethanol .
  • Reproducibility : Employ Design of Experiments (DoE) to optimize parameters (e.g., reactant stoichiometry, agitation rate) .

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